1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

描述

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

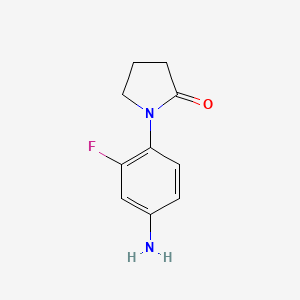

This compound is characterized by the following structural formula:

This compound features a pyrrolidine ring and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine substituents enhances its binding affinity and specificity, influencing several biochemical pathways.

Potential Targets:

- Dopamine Transporters (DAT) : Similar compounds have shown inhibition of dopamine reuptake, suggesting potential applications in treating disorders like ADHD or depression.

- Serotonin Transporters (SERT) : Compounds in this class may also affect serotonin levels, which could be relevant in mood regulation.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi. For instance, pyrrolidine derivatives with specific substitutions have shown Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 0.025 | Escherichia coli |

Case Studies

- Case Study on Antidepressant Effects : A study evaluated the effects of this compound analogs on locomotor activity in animal models. The results indicated that certain analogs increased locomotor activity, suggesting potential stimulant properties similar to those observed with traditional antidepressants .

- Inhibition Studies : Another study focused on the inhibition of monoamine transporters. The compound exhibited selective inhibition patterns, primarily affecting dopamine and norepinephrine transporters while showing reduced activity on serotonin transporters. This selectivity is crucial for developing treatments with fewer side effects.

Research Findings

Recent investigations into the structure-activity relationships (SAR) of pyrrolidinone derivatives have revealed that modifications to the amino and fluorine groups significantly influence their biological activity. For example, variations in substituent positions on the phenyl ring can enhance or diminish antimicrobial efficacy .

Summary of Findings:

- Dopamine Reuptake Inhibition : Strong inhibition was noted in several analogs, indicating potential use in treating dopamine-related disorders.

- Antimicrobial Efficacy : Certain derivatives demonstrated potent antibacterial properties.

科学研究应用

Neurotransmitter Modulation

The compound has shown promise as a selective inhibitor of dopamine (DAT) and norepinephrine transporters (NET), with minimal effects on serotonin transporters (SERT). This selectivity is crucial for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD), where modulation of these neurotransmitters plays a vital role.

Table 1: Inhibitory Potency of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one Analogues

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| This compound | 11.5 | 195 | >200 |

| Racemic Pyrovalerone | 21.4 | 195 | >1000 |

This selectivity indicates that compounds like this compound could be developed into therapeutic agents with reduced side effects compared to non-selective antidepressants.

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance efficacy against specific cancer types, making it a candidate for further investigation in oncology .

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.0 |

| Derivative A | A549 (Lung) | 3.5 |

Potential in Treating Neurological Disorders

Given its action on neurotransmitter systems, there is potential for this compound to be explored in treating neurological disorders such as schizophrenia or bipolar disorder. The modulation of dopamine and norepinephrine could help manage symptoms effectively, warranting further clinical studies.

Case Studies and Research Findings

Recent studies have focused on the behavioral pharmacology of compounds similar to this compound, particularly in animal models. For instance, a study demonstrated that certain analogs significantly increased locomotor activity in rodents, suggesting stimulant properties akin to those observed with amphetamines .

In another study, researchers evaluated the efficacy of this compound in mouse models for neurodegenerative diseases, noting improvements in cognitive function markers after administration . These findings are pivotal as they lay the groundwork for future clinical trials.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Condensation reactions : Reacting fluorophenyl precursors with pyrrolidinone derivatives under controlled conditions.

- Substitution : Introducing the amino group via nucleophilic substitution or reductive amination, using reagents like sodium borohydride or lithium aluminum hydride .

- Purification : Techniques such as column chromatography or recrystallization ensure high purity.

Standard protocols for analogous compounds (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) emphasize inert atmospheres and solvents like dimethylformamide (DMF) to prevent side reactions .

Q. Which analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the positions of the amino and fluorophenyl groups on the pyrrolidinone ring .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 194.21 g/mol for analogs) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for verifying substituent orientations .

Advanced Research Questions

Q. How does the fluorine atom at the 2-position influence electronic properties compared to chloro or bromo analogs?

The fluorine atom’s electronegativity increases the electron-withdrawing effect on the phenyl ring, altering:

- Reactivity : Fluorine reduces susceptibility to nucleophilic aromatic substitution compared to chloro/bromo analogs, favoring electrophilic reactions .

- Lipophilicity : Fluorine enhances metabolic stability and membrane permeability relative to bulkier halogens (Cl, Br), as observed in comparative studies of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one vs. its chloro counterpart .

Q. What hypotheses exist regarding the biological targets of this compound?

Based on structurally related pyrrolidinones:

- Enzyme Inhibition : The amino group may act as a hydrogen bond donor, targeting enzymes like kinases or proteases. Fluorine’s role in enhancing binding affinity is noted in analogs with similar substituents .

- Receptor Modulation : Fluorophenyl groups in compounds like 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride suggest interactions with G-protein-coupled receptors (GPCRs) .

Q. How can researchers address discrepancies in reported biological activities of pyrrolidinone derivatives?

- Synthesis Reproducibility : Variations in reaction conditions (e.g., temperature, solvent purity) can lead to differing yields or byproducts. Standardizing protocols, as seen in copper-catalyzed hydrothiolation studies, minimizes variability .

- Assay Conditions : Differences in cell lines, concentrations, or solvent carriers (e.g., DMSO vs. saline) may explain conflicting results. Meta-analyses of analogs like 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one recommend cross-validating assays .

Q. Methodological Recommendations

- Comparative Studies : Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents before synthesizing analogs .

- Data Validation : Pair experimental results with structural analogs (e.g., 1-(4-Nitrophenyl)pyrrolidin-2-one) to isolate substituent-specific effects .

Citations

属性

IUPAC Name |

1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBCVJIICUSZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853910-13-1 | |

| Record name | 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。